molecular formula C20H22N2O B6504482 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide CAS No. 1396686-09-1

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide

Cat. No.: B6504482
CAS No.: 1396686-09-1
M. Wt: 306.4 g/mol
InChI Key: OPNWIWXAQIXIIO-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a methylamino group, and a phenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with but-2-yn-1-ol under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamide moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-22(17-19-12-6-3-7-13-19)15-9-8-14-21-20(23)16-18-10-4-2-5-11-18/h2-7,10-13H,14-17H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWIWXAQIXIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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